molecular formula C12H9N3O4 B14594392 5-Nitro-2-phenoxypyridine-3-carboxamide CAS No. 60524-20-1

5-Nitro-2-phenoxypyridine-3-carboxamide

Cat. No.: B14594392
CAS No.: 60524-20-1
M. Wt: 259.22 g/mol
InChI Key: YGVGNNMYXIFDAK-UHFFFAOYSA-N
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Description

5-Nitro-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C11H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Nitro-2-phenoxypyridine-3-carboxamide involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) at room temperature for 8 hours . The product is then filtered, washed, and dried under reduced pressure to yield a solid product. This solid product is further treated with a mixture of ethanol and concentrated hydrochloric acid, followed by the addition of tin(II) chloride (SnCl2) and stirring at 50°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-phenoxypyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like tin(II) chloride.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and N,N-dimethylformamide (DMF) are used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is 5-amino-2-phenoxypyridine-3-carboxamide.

    Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Scientific Research Applications

5-Nitro-2-phenoxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-phenoxypyridine: A closely related compound with similar chemical properties.

    2-Chloro-5-nitropyridine: A precursor in the synthesis of 5-Nitro-2-phenoxypyridine-3-carboxamide.

    Phenol: Another precursor used in the synthesis process.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60524-20-1

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

5-nitro-2-phenoxypyridine-3-carboxamide

InChI

InChI=1S/C12H9N3O4/c13-11(16)10-6-8(15(17)18)7-14-12(10)19-9-4-2-1-3-5-9/h1-7H,(H2,13,16)

InChI Key

YGVGNNMYXIFDAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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